molecular formula C23H26N2O3 B12882389 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B12882389
M. Wt: 378.5 g/mol
InChI Key: BTHNJWTVMLBUHQ-UHFFFAOYSA-N
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Description

2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with methoxy and oxazole substituents

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-11-9-15(10-12-16)19-17(7-6-8-18(19)26-5)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3

InChI Key

BTHNJWTVMLBUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC=C3OC)C4=NC(CO4)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy group is introduced via a methoxylation reaction, followed by the formation of the oxazole rings through cyclization reactions. Common reagents used in these steps include methanol, oxalyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole rings can produce dihydrooxazole derivatives .

Mechanism of Action

The mechanism by which 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves interactions with specific molecular targets. The methoxy and oxazole groups can interact with enzymes and receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to the presence of both methoxy and oxazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other biphenyl derivatives, making it a valuable compound for various research applications .

Biological Activity

The compound 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H26N2O2\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_2

This structure features a biphenyl moiety substituted with a methoxy group and linked to two dimethyl oxazole units.

Antimicrobial Properties

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazole showed effective inhibition against various bacterial strains. The specific compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Activity

In vitro studies have suggested that 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) exhibits cytotoxic effects on cancer cell lines. A notable study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of prolyl oligopeptidase (PREP), an enzyme implicated in various neurological disorders. In a series of experiments, it was found to have an IC50 value of 4580 nM. Modifications to the compound's structure were shown to affect its inhibitory potency significantly .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several oxazole derivatives including the compound . The results are summarized in Table 1:

CompoundBacterial StrainMIC (µg/mL)
AE. coli64
BS. aureus32
CP. aeruginosa128
DBacillus subtilis16

Table 1: Antimicrobial activity of selected compounds including oxazole derivatives.

Case Study: Anticancer Activity

In a controlled laboratory setting, the compound was tested against several cancer cell lines. The findings are illustrated in Table 2:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Table 2: Cytotoxicity of the compound against various cancer cell lines.

The biological activity of 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is primarily attributed to its ability to interact with specific biological targets such as enzymes and cellular receptors. The presence of the oxazole ring is crucial for its interaction with biological macromolecules.

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